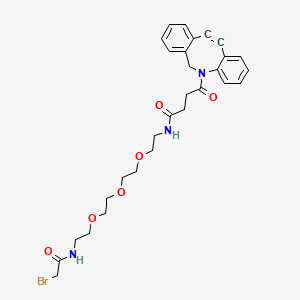

Bromoacetyl-PEG3-DBCO

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C29H34BrN3O6 |

|---|---|

分子量 |

600.5 g/mol |

IUPAC 名称 |

4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |

InChI |

InChI=1S/C29H34BrN3O6/c30-21-28(35)32-14-16-38-18-20-39-19-17-37-15-13-31-27(34)11-12-29(36)33-22-25-7-2-1-5-23(25)9-10-24-6-3-4-8-26(24)33/h1-8H,11-22H2,(H,31,34)(H,32,35) |

InChI 键 |

SEXUOTREYKXWFF-UHFFFAOYSA-N |

规范 SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCNC(=O)CBr |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bromoacetyl-PEG3-DBCO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetyl-PEG3-DBCO is a heterobifunctional crosslinker that is instrumental in the field of bioconjugation, particularly for the synthesis of complex biomolecular structures such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[1][2][3] Its unique architecture, featuring a bromoacetyl group and a dibenzocyclooctyne (DBCO) moiety separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, allows for the sequential or orthogonal covalent linkage of two different molecules.[4][5] This guide provides a comprehensive overview of the mechanism of action of this compound, including detailed reaction kinetics, experimental protocols, and the stability of the resulting conjugates.

The bromoacetyl group is a thiol-reactive functional group that forms a stable thioether bond with sulfhydryl groups, such as those found in cysteine residues of proteins.[2][6] The DBCO group, on the other hand, is a strained alkyne that reacts with azides via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a highly efficient and bioorthogonal copper-free click chemistry reaction.[][8][9] The PEG3 spacer enhances the solubility and reduces the aggregation of the resulting conjugate, which is particularly advantageous in biological applications.[10]

Core Mechanism of Action

The dual functionality of this compound enables a two-step conjugation strategy. First, the bromoacetyl group can be reacted with a thiol-containing molecule. Subsequently, the DBCO group on the now-modified molecule can be reacted with an azide-functionalized molecule. This sequential approach allows for the precise and controlled assembly of complex bioconjugates.

Bromoacetyl-Thiol Conjugation

The reaction between the bromoacetyl group and a thiol (sulfhydryl) group, typically from a cysteine residue on a protein or peptide, proceeds via a nucleophilic substitution (SN2) reaction. The sulfur atom of the thiol acts as a nucleophile, attacking the electrophilic carbon atom of the bromoacetyl group, which bears the bromine leaving group. This results in the formation of a highly stable thioether bond.[6][11]

Reaction Scheme:

The rate of this reaction is highly dependent on the pH of the reaction medium. The thiol group must be in its deprotonated thiolate form (S-) to act as an effective nucleophile. Therefore, the reaction is significantly faster at pH values above the pKa of the thiol group (for cysteine, the pKa is typically around 8.5).[11] At pH 6.5, the reaction with thiols is significantly slower, allowing for kinetic discrimination from other thiol-reactive groups like maleimides.[2] At higher pH values, such as pH 9.0, the reaction with thiols is very efficient, while retaining high chemoselectivity over other nucleophilic groups like amines.[2]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The DBCO group of the linker reacts with an azide-functionalized molecule through a [3+2] cycloaddition reaction. The inherent ring strain of the cyclooctyne (B158145) ring in the DBCO moiety significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at room temperature without the need for a cytotoxic copper catalyst.[][9][12] This bioorthogonal reaction is highly specific, as neither azides nor strained alkynes are naturally present in biological systems, thus preventing side reactions with endogenous molecules.[9][10] The reaction results in the formation of a stable triazole linkage.[]

Reaction Scheme:

Quantitative Data

The efficiency and speed of the conjugation reactions are critical for successful bioconjugation. The following tables summarize the available quantitative data for the bromoacetyl-thiol and DBCO-azide reactions.

| Parameter | Value | Conditions | Reference(s) |

| Bromoacetyl-Thiol Reaction | |||

| Reaction Mechanism | SN2 | Aqueous buffer | [11] |

| pH Dependence | Rate increases with pH | pH 6.5 - 9.0 | [2] |

| Relative Rate at pH 6.5 | 2-3 orders of magnitude slower than maleimide (B117702) | Aqueous media | [2] |

| Selectivity | High for thiols over amines and imidazoles at pH 9.0 | Aqueous media | [2] |

| DBCO-Azide (SPAAC) Reaction | |||

| Reaction Mechanism | [3+2] Cycloaddition | Aqueous buffer | [] |

| Second-Order Rate Constant (k₂) | ~0.1 - 1 M⁻¹s⁻¹ | Room temperature | [13] |

| Temperature Dependence | Reaction rate increases with temperature | 0 to 60 °C | |

| Stability of Triazole Linkage | High | Resistant to hydrolysis, oxidation, and proteases |

Note: The specific second-order rate constant for this compound may vary depending on the reaction conditions and the nature of the reacting partners.

Experimental Protocols

Protocol 1: Conjugation of a Thiol-Containing Protein with this compound

This protocol describes the first step of a sequential conjugation, where a protein with a free cysteine residue is labeled with the bromoacetyl moiety of the linker.

Materials:

-

Thiol-containing protein (e.g., antibody with engineered cysteine)

-

This compound

-

Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 8.3, containing 5 mM EDTA

-

Quenching Solution: 1 M N-acetyl-L-cysteine in reaction buffer

-

Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation: If the protein has disulfide bonds that need to be reduced to generate free thiols, treat the protein with a reducing agent like DTT or TCEP, followed by removal of the reducing agent using a desalting column. Dissolve the thiol-containing protein in the reaction buffer to a concentration of 1-5 mg/mL.

-

Linker Preparation: Prepare a 10 mM stock solution of this compound in a compatible organic solvent like DMSO or DMF.

-

Conjugation Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching: Add the quenching solution to a final concentration of 10-20 mM to react with any unreacted bromoacetyl groups. Incubate for 15-30 minutes at room temperature.

-

Purification: Purify the DBCO-functionalized protein from excess linker and quenching reagent using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

-

Characterization: Characterize the conjugate by SDS-PAGE to confirm the increase in molecular weight and by UV-Vis spectroscopy to determine the degree of labeling by measuring the absorbance of the DBCO group at approximately 310 nm.[10]

Protocol 2: Sequential SPAAC Reaction with an Azide-Functionalized Molecule

This protocol describes the second step, where the DBCO-functionalized protein from Protocol 1 is conjugated to an azide-containing molecule.

Materials:

-

DBCO-functionalized protein (from Protocol 1)

-

Azide-functionalized molecule (e.g., azide-modified drug, fluorescent dye, or oligonucleotide)

-

Reaction Buffer: PBS, pH 7.4

-

Purification: Size-exclusion chromatography (SEC) or other appropriate chromatography method (e.g., HIC, IEX)

Procedure:

-

Reactant Preparation: Dissolve the azide-functionalized molecule in the reaction buffer.

-

SPAAC Reaction: Add the azide-functionalized molecule to the solution of the DBCO-functionalized protein. A 2-4 fold molar excess of the azide-containing molecule is typically used.[9]

-

Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[10] The reaction progress can be monitored by following the decrease in the DBCO absorbance at 310 nm.

-

Purification: Purify the final bioconjugate from unreacted azide-functionalized molecule using an appropriate chromatography method based on the properties of the conjugate.

-

Characterization: Analyze the final conjugate by SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and retention of biological activity.

Mandatory Visualizations

Caption: Sequential conjugation workflow of this compound.

Caption: Experimental workflow for sequential bioconjugation.

Conclusion

This compound is a versatile and powerful tool for creating complex bioconjugates. Its dual reactivity allows for a controlled and sequential approach to linking thiol- and azide-containing molecules. The bromoacetyl-thiol reaction provides a stable thioether linkage, while the DBCO-azide SPAAC reaction offers a bioorthogonal and highly efficient method for forming a robust triazole linkage. The methodologies and data presented in this guide provide a solid foundation for researchers to design and execute successful bioconjugation strategies using this valuable crosslinker.

References

- 1. benchchem.com [benchchem.com]

- 2. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. broadpharm.com [broadpharm.com]

- 11. benchchem.com [benchchem.com]

- 12. broadpharm.com [broadpharm.com]

- 13. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with DBCO Linkers: A Technical Guide for Researchers and Drug Development Professionals

An in-depth technical guide on the core principles, applications, and experimental protocols of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) utilizing Dibenzocyclooctyne (DBCO) linkers.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has become a cornerstone of bioorthogonal chemistry, offering a powerful tool for the precise and efficient covalent ligation of molecules in complex biological environments.[1][2] This technical guide provides a comprehensive overview of SPAAC with a focus on the widely used dibenzocyclooctyne (DBCO) linkers, tailored for researchers, scientists, and professionals in drug development.

At the heart of SPAAC's utility is its bioorthogonality; the reaction proceeds with high specificity and without interfering with native biochemical processes within living systems.[1][] The driving force for this reaction is the high ring strain of the cyclooctyne (B158145), which significantly lowers the activation energy for the [3+2] cycloaddition with an azide (B81097), enabling the reaction to proceed rapidly at physiological temperatures without the need for a cytotoxic copper(I) catalyst.[1][2] This copper-free nature makes SPAAC particularly well-suited for in vivo applications and the labeling of live cells.[1][4]

Core Advantages of DBCO-Mediated Bioconjugation

DBCO linkers offer a unique combination of reactivity and stability, making them ideal for a broad range of applications, from live-cell imaging to the synthesis of antibody-drug conjugates (ADCs).[1]

-

Biocompatibility and Bioorthogonality: The absence of a cytotoxic copper catalyst is a primary advantage over the copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it suitable for live cell and in vivo studies.[1][][5]

-

High Specificity and Efficiency: The reaction between DBCO and an azide is highly specific, forming a stable triazole linkage with high yields, often approaching completion in a short time.[][5][6]

-

Fast Reaction Kinetics: The inherent strain of the DBCO ring leads to rapid reaction kinetics, with reactions often completing in under an hour.[1][]

-

Stability: Both DBCO and azide functional groups exhibit long-term stability on biomolecules prior to conjugation.[1][5]

-

Traceability: DBCO has a distinct UV absorbance at approximately 310 nm, allowing for the monitoring of reaction progress.[5][7]

Quantitative Data on SPAAC Kinetics

The rate of the SPAAC reaction is a critical parameter, influenced by factors such as the structure of the cyclooctyne and azide, solvent, pH, and temperature.[2] The reaction typically follows second-order kinetics.

| Reactants | Buffer (pH) | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| Sulfo DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside | PBS (7) | 25 | 0.32–0.85 | [8] |

| Sulfo DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (7) | 25 | 0.55–1.22 | [8] |

| Sulfo DBCO-amine + 3-azido-L-alanine | PBS (7) | 25 | Not specified in snippet | [7] |

| DBCO-functionalized peptide + Azide | HBS (7.4) | 25 | 0.34 | [9] |

| DBCO-modified antibodies + Azides | Various | 25 | 0.18–0.37 | [8] |

| Reaction Comparison | Second-Order Rate Constant (M⁻¹s⁻¹) |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | ~0.1 |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | ~10 (with 20 µM Cu(I)) |

| Tetrazine-TCO Ligation (iEDDA) | >10³ |

Experimental Protocols

Detailed methodologies for the key steps in a typical SPAAC conjugation are provided below.

Protocol 1: Activation of an Antibody with DBCO-NHS Ester

Objective: To introduce a reactive DBCO group onto an antibody via its primary amine residues (e.g., lysine).

Materials:

-

Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[1][5]

-

DBCO-NHS ester (e.g., DBCO-PEG4-NHS ester) freshly dissolved in anhydrous DMSO or DMF to a stock concentration of 10 mM.[1][2]

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine).[1][5]

-

Spin desalting column or other buffer exchange/purification system.[1]

Procedure:

-

Antibody Preparation: Ensure the antibody solution is free of amine-containing stabilizers like BSA. If necessary, perform a buffer exchange into PBS.[1]

-

Reaction Setup: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution.[5][10] The final concentration of the organic solvent (DMSO or DMF) should be kept below 20% to avoid protein denaturation.[1][5]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[1][10][11]

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature to quench any unreacted DBCO-NHS ester.[1][11]

-

Purification: Remove excess, unreacted DBCO-NHS ester and byproducts using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).[1]

-

Characterization (Optional): The degree of DBCO labeling can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~310 nm (for DBCO).[1][12] The DBCO-functionalized antibody can be stored at -20°C.[1]

Protocol 2: Copper-Free Click Chemistry Conjugation

Objective: To conjugate the DBCO-activated antibody with an azide-containing molecule.

Materials:

-

DBCO-activated antibody.

-

Azide-functionalized molecule (e.g., oligonucleotide, peptide, drug).[1]

-

Reaction buffer (e.g., PBS, pH 7.4).[1]

Procedure:

-

Reaction Setup: Mix the DBCO-activated antibody with a 1.5 to 4-fold molar excess of the azide-functionalized molecule in the reaction buffer.[1][10]

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[1][5] For some applications, incubation can extend up to 48 hours.[1]

-

Purification (Optional): If necessary, purify the resulting conjugate from unreacted azide-functionalized molecules using an appropriate chromatography method (e.g., size-exclusion or ion-exchange chromatography).[5]

-

Validation: The formation of the conjugate can be validated by techniques such as SDS-PAGE, which should show a band shift corresponding to the increased molecular weight of the conjugate.[1][5]

Visualizations

SPAAC Reaction Mechanism

Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Experimental Workflow for Antibody-Drug Conjugation via SPAAC

Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using SPAAC.

Applications in Drug Development and Research

The unique characteristics of SPAAC with DBCO linkers have led to its widespread adoption in various fields:

-

Antibody-Drug Conjugates (ADCs): SPAAC is instrumental in the development of ADCs, where a potent cytotoxic drug is linked to a monoclonal antibody that targets cancer cells.[1][] The biocompatible nature of the reaction is crucial for maintaining the integrity and function of the antibody.[14]

-

Live Cell Imaging: The ability to perform SPAAC in living systems without toxicity allows for the labeling and tracking of biomolecules in real-time.[1][15]

-

Bioconjugation: SPAAC is a versatile tool for conjugating a wide range of biomolecules, including proteins, peptides, nucleic acids, and small molecules.[4][]

-

Theranostics: By combining therapeutic agents and imaging probes, SPAAC facilitates the creation of theranostic agents for simultaneous diagnosis and therapy.[]

-

Surface and Hydrogel Modification: The functionalization of biomaterials and biosensors is another key application area.[16][17]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. interchim.fr [interchim.fr]

- 7. benchchem.com [benchchem.com]

- 8. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. help.lumiprobe.com [help.lumiprobe.com]

- 11. researchgate.net [researchgate.net]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. DBCO-PEG4-DBCO [baseclick.eu]

- 17. mdpi.com [mdpi.com]

Bromoacetyl-PEG3-DBCO: A Technical Guide to Solubility and Stability for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the solubility and stability of Bromoacetyl-PEG3-DBCO, a heterobifunctional linker critical for the synthesis of advanced bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Understanding these core characteristics is paramount for ensuring the reproducibility, efficiency, and success of experimental workflows.

Core Properties and Structure

This compound is a versatile chemical tool featuring a bromoacetyl group for covalent linkage to sulfhydryl moieties and a dibenzocyclooctyne (DBCO) group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC). A hydrophilic polyethylene (B3416737) glycol (PEG3) spacer enhances solubility, reduces aggregation, and minimizes steric hindrance.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₂₉H₃₄BrN₃O₆ | [1] |

| Molecular Weight | 600.50 g/mol | [1][2] |

| Appearance | Light yellow oil | [1] |

| Purity | >95% | [1] |

Solubility Profile

The solubility of this compound is a key consideration for its handling and use in various reaction buffers. While precise quantitative data in mg/mL is not readily published, the compound is known to be soluble in a range of common laboratory organic solvents. The integrated PEG3 linker is specifically designed to improve aqueous solubility and mitigate aggregation during bioconjugation procedures.[1][3][4]

| Solvent | Solubility |

| Dichloromethane (DCM) | Soluble |

| Tetrahydrofuran (THF) | Soluble |

| Acetonitrile | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble |

Table based on data from Conju-Probe.[1]

For aqueous applications, it is recommended to first dissolve this compound in a water-miscible organic solvent like DMSO or DMF and then add it to the aqueous reaction buffer.

Stability and Storage

The stability of this compound is dictated by its two reactive functional groups: the bromoacetyl moiety and the DBCO moiety. Proper storage and handling are crucial to maintain its reactivity and prevent degradation.

Recommended Storage: Store at -20°C.[1]

| Functional Group | Condition | Stability Profile | Source(s) |

| Overall Molecule | Long-term Storage | Stable at -20°C. | [1] |

| DBCO-NHS ester in DMSO | Stable for 2-3 months at -20°C. | ||

| DBCO Moiety | Thermal | The DBCO group is thermally stable. | [1][5] |

| Physiological Conditions | Stable. Does not react with native amines or hydroxyls. | [4] | |

| Conjugated to IgG | Loses ~3-5% reactivity over 4 weeks at 4°C or -20°C. | [5][6] | |

| Presence of Thiols (e.g., Glutathione) | Unstable. Half-life of ~71 minutes in the presence of GSH. Thiol-containing buffers should be avoided for storage. | [5][7] | |

| Strongly Acidic (e.g., 95% TFA) | Unstable. Undergoes an inactivating rearrangement. Can be protected by Cu(I). | ||

| Bromoacetyl Moiety | pH 6.5 | Reaction with thiols is very slow. | [8][9] |

| pH 7.0 - 7.5 | Optimal for selective reaction with sulfhydryl groups (thiolates). | [10] | |

| pH > 8.5 | Increased reactivity with primary amines. | [11] | |

| Linkages (Amide, PEG) | Physiological Conditions | Amide and ether linkages are generally very stable. | [7] |

Experimental Protocols & Methodologies

Successful use of this compound requires carefully controlled reaction conditions tailored to each of its functional ends.

Protocol for Thiol-Reactive Conjugation (Bromoacetyl Group)

This protocol outlines the general steps for conjugating the bromoacetyl group to a thiol-containing molecule, such as a protein with cysteine residues.

Materials:

-

Thiol-containing protein in a suitable buffer (e.g., 10-100 mM phosphate, HEPES, Tris, pH 7.0-7.5).

-

This compound.

-

Water-miscible organic solvent (e.g., DMSO or DMF).

-

(Optional) Reducing agent like TCEP or DTT.

-

Desalting column for purification.

Procedure:

-

Prepare the Protein:

-

Dissolve the protein at a concentration of 1-10 mg/mL in a degassed buffer at pH 7.0-7.5.[12] Thiol-free buffers are required.

-

If the protein's cysteine residues are involved in disulfide bonds, reduction is necessary. Add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[12] If DTT is used, it must be removed by dialysis before adding the bromoacetyl reagent.[10] TCEP does not need to be removed before conjugation with haloacetyls.[10]

-

-

Prepare the this compound Reagent:

-

Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.

-

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the this compound stock solution to the protein solution while gently stirring.[10]

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C. The reaction should be protected from light.

-

-

Purification:

-

Remove excess, unreacted this compound using a desalting column or dialysis.

-

Protocol for Copper-Free Click Chemistry (DBCO Group)

This protocol describes the conjugation of the DBCO-functionalized molecule to an azide-containing molecule.

Materials:

-

DBCO-functionalized molecule (from step 4.1).

-

Azide-containing molecule.

-

Reaction buffer (e.g., PBS, HEPES, pH 7-9). Avoid buffers containing sodium azide (B81097).[13]

Procedure:

-

Prepare Reactants:

-

Ensure both the DBCO- and azide-containing molecules are in a compatible reaction buffer.

-

-

Click Reaction:

-

Mix the DBCO-functionalized molecule with the azide-modified molecule. A 1.5 to 4-fold molar excess of the azide molecule is often recommended.[6]

-

Incubate the reaction. Reaction times can vary from under an hour to overnight (e.g., 16-18 hours at 4°C) depending on the concentration and reactivity of the substrates.[4][6] Reactions are generally efficient at temperatures from 4°C to 37°C.[13]

-

-

Purification:

-

If necessary, purify the final conjugate to remove any unreacted starting materials using an appropriate method such as size exclusion chromatography (SEC) or dialysis.

-

Application in PROTACs: Ubiquitin-Proteasome Pathway

This compound is a valuable linker for constructing PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[14] PROTACs function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[13]

A PROTAC consists of a ligand that binds the target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker (like this compound) connecting them. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[15]

References

- 1. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 2. This compound - Creative Biolabs [creative-biolabs.com]

- 3. purepeg.com [purepeg.com]

- 4. lifetein.com [lifetein.com]

- 5. interchim.fr [interchim.fr]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cysteine-Specific Modification using Bromoacetyl-PEG3-DBCO

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bromoacetyl-PEG3-DBCO, a heterobifunctional linker designed for the precise, cysteine-specific modification of proteins and other biomolecules. We will delve into the underlying chemistry, provide detailed experimental protocols, and explore its applications, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a versatile chemical tool that bridges the gap between traditional cysteine modification and modern bioorthogonal chemistry. It comprises three key components:

-

Bromoacetyl Group: An electrophilic moiety that specifically reacts with the nucleophilic thiol group of cysteine residues to form a stable thioether bond.

-

PEG3 Spacer: A short, hydrophilic polyethylene (B3416737) glycol linker that enhances the solubility of the reagent and the resulting conjugate, while also minimizing steric hindrance.

-

Dibenzocyclooctyne (DBCO) Group: A strained alkyne that enables highly efficient and specific copper-free click chemistry reactions with azide-functionalized molecules. This bioorthogonal reaction proceeds readily in complex biological media without the need for cytotoxic copper catalysts.[1][2]

This unique combination of functionalities allows for a two-step "tag-and-modify" strategy. First, a protein of interest is "tagged" at a specific cysteine residue with the bromoacetyl group of the linker. Subsequently, the DBCO handle can be "modified" by clicking it to any azide-containing molecule, such as a fluorescent dye, a drug molecule, or a biotin (B1667282) tag.

The Chemistry of Cysteine-Specific Modification

The specific and efficient modification of cysteine residues relies on the controlled reactivity of the bromoacetyl group.

Mechanism of Action

The reaction between the bromoacetyl group and the thiol side chain of a cysteine residue proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism. The sulfur atom of the cysteine's thiol group acts as a nucleophile, attacking the electrophilic carbon atom adjacent to the bromine atom. This results in the displacement of the bromide ion and the formation of a stable and irreversible thioether linkage.

Reaction Kinetics and Specificity

The rate and specificity of the bromoacetylation reaction are highly dependent on the pH of the reaction buffer. The thiol group of cysteine has a pKa of approximately 8.3-8.6. For the reaction to occur, the thiol group must be in its deprotonated, more nucleophilic thiolate (S⁻) form.

| pH | Relative Reactivity of Bromoacetyl with Cysteine | Notes |

| 6.5 | Low to Moderate | At this pH, the thiol group is predominantly protonated, leading to a slower reaction rate. Maleimide reagents are significantly more reactive at this pH. |

| 7.0-8.0 | Moderate to High | A good compromise for many proteins, balancing reactivity with protein stability. The concentration of the reactive thiolate anion increases.[3] |

| 9.0 | High | The reaction rate is significantly increased due to the higher concentration of the thiolate anion. High chemoselectivity for thiols is maintained at this pH. |

Specificity Considerations:

While the bromoacetyl group shows a strong preference for cysteine residues, potential side reactions with other nucleophilic amino acid side chains can occur, particularly at higher pH values.

-

Histidine: The imidazole (B134444) ring of histidine can be alkylated, especially at a pH above its pKa of ~6.0.

-

Lysine (B10760008): The ε-amino group of lysine can react, but this is generally slow at physiological pH due to its high pKa (~10.5). Reactivity increases at pH > 9.

-

Methionine: The thioether side chain of methionine can also be a target for alkylation, although this reaction is typically slower than with cysteine.

By carefully controlling the reaction pH (ideally between 7.0 and 8.5) and the molar excess of the reagent, a high degree of specificity for cysteine modification can be achieved.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the cysteine-specific modification of a protein with this compound, followed by a copper-free click chemistry reaction.

Protocol 1: Cysteine-Specific Labeling of a Protein with this compound

Materials:

-

Protein of interest containing at least one accessible cysteine residue

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.5 (degassed)

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Quenching Reagent: 1 M Dithiothreitol (DTT) or L-cysteine

-

Purification System: Size-Exclusion Chromatography (SEC) or Dialysis cassettes

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the degassed reaction buffer to a final concentration of 1-5 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose free cysteines, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 1 hour. Note: DTT should be removed before adding the bromoacetyl reagent, as it will compete for the reaction.

-

-

Reagent Preparation:

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

-

-

Labeling Reaction:

-

Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.

-

Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing. Protect the reaction from light.

-

-

Quenching the Reaction:

-

To stop the reaction, add a quenching reagent (e.g., DTT to a final concentration of 10 mM or L-cysteine to 50 mM) to consume any unreacted this compound. Incubate for 30 minutes at room temperature.

-

-

Purification of the DBCO-labeled Protein:

-

Remove the excess, unreacted labeling reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against the reaction buffer.

-

-

Characterization (Optional):

-

Confirm the successful labeling of the protein using techniques such as Mass Spectrometry (to observe the mass shift corresponding to the addition of the this compound moiety) or by reacting the DBCO-labeled protein with an azide-functionalized fluorescent dye and analyzing by SDS-PAGE and fluorescence imaging.

-

Protocol 2: Copper-Free Click Chemistry with the DBCO-Labeled Protein

Materials:

-

DBCO-labeled protein (from Protocol 1)

-

Azide-containing molecule of interest (e.g., fluorescent dye, biotin, drug molecule)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the azide-containing molecule in a suitable solvent (e.g., DMSO or water).

-

-

Click Reaction:

-

Add a 5-10 fold molar excess of the azide-containing molecule to the DBCO-labeled protein in the reaction buffer.

-

Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The reaction is typically complete within a few hours.

-

-

Purification of the Final Conjugate:

-

Remove the excess azide-containing molecule using size-exclusion chromatography or dialysis.

-

-

Analysis:

-

Analyze the final conjugate by appropriate methods, such as SDS-PAGE, mass spectrometry, or functional assays, to confirm successful conjugation and purity.

-

Applications in Drug Development

The unique properties of this compound make it a valuable tool in the development of novel therapeutics.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] this compound can be used to synthesize PROTACs by linking a target protein binder to an E3 ligase ligand.

The experimental workflow for developing a PROTAC using this linker typically involves:

-

Synthesis of Components: A small molecule that binds to the target protein is synthesized with a cysteine residue or a handle that can be modified to introduce a cysteine. A separate small molecule ligand for an E3 ligase (e.g., VHL or Cereblon) is synthesized with an azide (B81097) group.

-

Cysteine-Specific Labeling: The target protein binder is reacted with this compound to attach the linker.

-

Click Chemistry: The DBCO-functionalized target binder is then clicked to the azide-functionalized E3 ligase ligand to form the final PROTAC molecule.

-

In Vitro and In Vivo Evaluation: The synthesized PROTAC is then tested for its ability to induce the degradation of the target protein in cell culture and in animal models.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that consist of a monoclonal antibody linked to a cytotoxic drug. This compound can be used to create site-specific ADCs by targeting cysteine residues in the antibody. This approach allows for precise control over the drug-to-antibody ratio (DAR), leading to more homogeneous and potentially more effective ADCs.

Visualizations

Experimental Workflow for Cysteine-Specific Bioconjugation

References

- 1. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 2. researchgate.net [researchgate.net]

- 3. Conjugation of synthetic peptides to proteins: quantitation from S-carboxymethylcysteine released upon acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Copper-Free Click Chemistry with DBCO

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of copper-free click chemistry, with a specific focus on the use of Dibenzocyclooctyne (DBCO) reagents. It details the core principles, advantages, and applications of this powerful bioconjugation technique, supplemented with quantitative data, detailed experimental protocols, and illustrative diagrams to support researchers in their experimental design and execution.

Introduction to Copper-Free Click Chemistry

The concept of "click chemistry," first defined in 2001, describes a class of reactions that are modular, high-yielding, and produce minimal byproducts.[1] A key advancement in this field is the development of copper-free click chemistry, which enables the covalent ligation of molecules within complex biological environments without the need for cytotoxic catalysts.[2] This has revolutionized bioconjugation, particularly for applications in living cells and whole organisms.[3][4]

The most prominent example of copper-free click chemistry is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[5] This reaction leverages the high ring strain of cyclooctynes, such as DBCO, to react spontaneously with azide-functionalized molecules, forming a stable triazole linkage.[5][6][7] The bioorthogonal nature of this reaction ensures that the reacting partners do not interfere with native biochemical processes, offering high specificity and minimal off-target effects.[6][]

The Central Role of DBCO

Dibenzocyclooctyne (DBCO) is a highly reactive and stable cyclooctyne (B158145) that has become a cornerstone of copper-free click chemistry.[2][9] Its strained alkyne group readily participates in the SPAAC reaction with azides, leading to rapid and efficient conjugation under physiological conditions.[][10]

Core Advantages of DBCO-Mediated Bioconjugation:

-

Biocompatibility: The elimination of the cytotoxic copper(I) catalyst makes DBCO-based SPAAC ideal for in vivo applications, including live-cell imaging and targeted drug delivery.[2][3][11]

-

High Specificity and Bioorthogonality: The DBCO group reacts specifically with azides, avoiding cross-reactivity with other functional groups commonly found in biological systems, such as amines and hydroxyls.[4][][11]

-

Favorable Reaction Kinetics: The inherent ring strain of DBCO drives the reaction forward, often leading to completion in minutes to a few hours at room temperature.[2][12]

-

Stability: Both DBCO and azide (B81097) functional groups exhibit long-term stability on biomolecules prior to conjugation.[2][13] However, it is noted that the reactivity of the DBCO group can decrease over time.[13]

Quantitative Data for Experimental Design

The efficiency of DBCO click chemistry can be influenced by the specific reagents, concentrations, and reaction conditions. The following tables summarize key quantitative parameters to aid in experimental design.

| Parameter | Value | Notes |

| Second-Order Rate Constant | Up to 1 M⁻¹s⁻¹ | The reaction between DBCO and an azide is highly efficient.[14] The rate constant for the reaction of DBCO with an azide is in the range of 10⁻²-1 M⁻¹s⁻¹.[7] |

| Reaction Time | 5 minutes to overnight | Reactions can often proceed to completion in under 5 minutes.[2][12] Depending on the azide used, the reaction will go to completion in 4-17 hours at room temperature.[15] For antibody-oligonucleotide conjugation, incubation is recommended overnight at 4°C.[13][16] |

| Optimal pH Range | 6.0 - 9.0 | Conjugation with primary amines of proteins is favored at a near-neutral pH.[17][18] |

Table 1: Reaction Kinetics and Conditions

| Reagent | Molar Excess (relative to protein) | Incubation Time | Incubation Temperature |

| DBCO-NHS Ester | 10 to 40-fold | 30-60 minutes | Room Temperature or on ice |

| Azide-modified molecule | 2 to 4-fold | 2-4 hours to overnight | 4°C to Room Temperature |

Table 2: Typical Reagent Concentrations and Incubation Parameters for Protein Labeling [13][16][19][20][21]

Key Applications in Research and Drug Development

The versatility of DBCO-based copper-free click chemistry has led to its widespread adoption in various fields:

-

Antibody-Drug Conjugates (ADCs): DBCO linkers are instrumental in attaching cytotoxic drugs to antibodies for targeted cancer therapy.[2][22]

-

Live-Cell Imaging: The biocompatibility of SPAAC allows for the labeling and tracking of biomolecules in living cells without causing toxicity.[2][3][23]

-

Drug Delivery: DBCO-functionalized nanoparticles and liposomes can be used for targeted delivery of therapeutic agents to azide-modified cells or tissues.[9][24]

-

Biomolecule Immobilization: Covalently anchoring biomolecules to surfaces using DBCO-azide chemistry is a robust method for applications such as single-molecule studies.[6]

Experimental Protocols

Detailed methodologies are crucial for successful bioconjugation. The following are generalized protocols for common applications of DBCO chemistry.

Protocol 1: Labeling of Proteins with DBCO-NHS Ester

This protocol describes the labeling of a protein (e.g., an antibody) with a DBCO-NHS ester, which reacts with primary amines on the protein surface.[19]

Materials:

-

Protein solution (1-5 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)[19]

-

DBCO-NHS ester (e.g., DBCO-PEG4-NHS Ester)

-

Anhydrous DMSO or DMF[25]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[19]

-

Desalting spin column[19]

Procedure:

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO.[19]

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution.[22][25]

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[19]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature to hydrolyze any unreacted NHS ester.[19][22]

-

Purification: Remove excess, unreacted DBCO reagent and quenching buffer using a desalting spin column according to the manufacturer's protocol. The resulting solution contains the purified DBCO-conjugated protein.[19]

Protocol 2: Copper-Free Click Reaction with DBCO-Labeled Protein

This protocol outlines the reaction between a DBCO-activated protein and an azide-functionalized molecule.

Materials:

-

Purified DBCO-labeled protein

-

Azide-functionalized molecule (e.g., azide-modified oligonucleotide or drug)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup: Mix the DBCO-labeled protein with a 2- to 4-fold molar excess of the azide-functionalized molecule in the reaction buffer.[11][16]

-

Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[18]

-

Purification: The final conjugate can be purified to remove any unreacted azide-functionalized molecule using methods such as HPLC (e.g., size-exclusion, ion-exchange, or reverse-phase) or dialysis.[13][19][26]

Protocol 3: Cell Surface Labeling for Flow Cytometry

This method involves the metabolic labeling of cell surface glycans with an azide-containing sugar, followed by reaction with a DBCO-conjugated fluorophore.[23]

Materials:

-

Cells in culture

-

Azide-containing sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz)

-

DBCO-conjugated fluorophore

-

PBS buffer (pH 7.4)[27]

-

Growth medium[27]

Procedure:

-

Metabolic Labeling: Culture cells in the presence of an azide-containing sugar to incorporate azide groups onto the cell surface glycoproteins.[23]

-

Cell Preparation: Wash the azide-labeled cells twice with PBS.[27]

-

Click Reaction: Incubate the cells with the DBCO-conjugated fluorophore (e.g., 15 µM) in growth media for 1 hour at 37°C.[27]

-

Washing: Wash the cells three times with PBS to remove the unreacted DBCO-fluorophore.[27]

-

Analysis: The labeled cells are now ready for analysis by flow cytometry.[23]

Mandatory Visualizations

To better illustrate the concepts and workflows described, the following diagrams have been generated using the DOT language.

References

- 1. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]

- 2. benchchem.com [benchchem.com]

- 3. pharmiweb.com [pharmiweb.com]

- 4. licorbio.com [licorbio.com]

- 5. chempep.com [chempep.com]

- 6. Copper-free click chemistry for attachment of biomolecules in magnetic tweezers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is Click Chemistry? | BroadPharm [broadpharm.com]

- 9. Dibenzocyclooctyne (DBCO) Modification - CD Bioparticles [cd-bioparticles.com]

- 10. medium.com [medium.com]

- 11. docs.aatbio.com [docs.aatbio.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. broadpharm.com [broadpharm.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. glenresearch.com [glenresearch.com]

- 16. help.lumiprobe.com [help.lumiprobe.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 19. benchchem.com [benchchem.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. hiyka.com [hiyka.com]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

- 27. vectorlabs.com [vectorlabs.com]

The Technical Application of Bromoacetyl-PEG3-DBCO in PROTAC Development

A Guide for Researchers and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. The design and efficacy of these heterobifunctional molecules are critically dependent on the chemical linker that connects the target protein ligand to the E3 ligase recruiting element. This technical guide provides an in-depth examination of Bromoacetyl-PEG3-DBCO, a versatile and efficient linker component for PROTAC synthesis. We will detail its chemical properties, strategic application in PROTAC assembly, and the experimental protocols for the synthesis and evaluation of the resulting protein degraders. This document serves as a comprehensive resource for scientists engaged in the discovery and development of novel PROTAC-based therapeutics.

Introduction to PROTAC Technology

PROTACs are innovative heterobifunctional molecules designed to bring a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ligase (such as Cereblon or VHL), and a chemical linker that connects the two. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing the stability and conformation of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties like solubility and cell permeability.

Core Properties of the this compound Linker

This compound is a PEG-based, heterobifunctional PROTAC linker designed for modular and efficient PROTAC synthesis. Its structure incorporates three key functional elements: a Bromoacetyl group, a hydrophilic triethylene glycol (PEG3) spacer, and a Dibenzocyclooctyne (DBCO) group.

| Property | Description |

| Chemical Formula | C29H34BrN3O6 |

| Molecular Weight | 600.50 g/mol |

| Functional Group 1 | Bromoacetyl: An alpha-halo ketone that serves as a reactive electrophile for covalent conjugation, primarily with nucleophilic sulfhydryl groups found in cysteine residues. |

| Functional Group 2 | DBCO (Dibenzocyclooctyne): A strained alkyne that enables highly efficient and bioorthogonal, copper-free click chemistry (SPAAC) with azide-functionalized molecules.[1][2] |

| Spacer | PEG3 (Triethylene Glycol): A short, hydrophilic polyethylene (B3416737) glycol chain that enhances the solubility of the PROTAC molecule and provides spatial separation between the two ligands.[2] |

| Solubility | Soluble in common organic solvents such as DCM, THF, acetonitrile, DMF, and DMSO.[2] |

Strategic Application in PROTAC Synthesis

The dual-reactive nature of this compound allows for a highly modular and strategic approach to PROTAC synthesis. A common workflow involves a two-step convergent synthesis, which provides flexibility in the choice of target and E3 ligase ligands.

First, one of the ligands (either for the POI or the E3 ligase) is functionalized with a reactive group that can be conjugated to the linker. For instance, an E3 ligase ligand containing a primary amine can be acylated with the bromoacetyl group of the linker, or a POI ligand with a free cysteine can be alkylated. Alternatively, and more commonly, one of the ligands is synthesized with an azide (B81097) handle to react with the DBCO group, while the other possesses a nucleophile to react with the bromoacetyl end.

The DBCO group's ability to undergo Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a significant advantage.[1] This reaction is highly selective, proceeds rapidly under mild, biocompatible conditions, and does not require a cytotoxic copper catalyst, thus preserving the integrity of complex biological molecules.[2]

Quantitative Data for a Representative PROTAC

While specific data for a PROTAC utilizing the this compound linker is not yet widely published, the following table presents representative data for a hypothetical BRD4-targeting PROTAC (PROTAC-X) synthesized using this linker. The data is based on typical values observed for effective PROTACs in the literature.

| Parameter | Value | Description |

| Target Protein | BRD4 | A member of the Bromodomain and Extra-Terminal domain (BET) protein family. |

| E3 Ligase Recruited | Cereblon (CRBN) | A commonly used E3 ubiquitin ligase in PROTAC design. |

| DC50 | 15 nM | The concentration of PROTAC-X required to degrade 50% of BRD4 in cells. |

| Dmax | >95% | The maximum percentage of BRD4 degradation achieved with PROTAC-X. |

| Cell Line | HEK293T | Human Embryonic Kidney cells used for in vitro protein degradation assays. |

| Treatment Time | 18 hours | The duration of cell exposure to the PROTAC. |

| Binding Affinity (BRD4) | Kd = 120 nM | The dissociation constant for the binding of PROTAC-X to BRD4. |

| Binding Affinity (CRBN) | Kd = 1.5 µM | The dissociation constant for the binding of PROTAC-X to CRBN. |

Experimental Protocols

The following are detailed, representative methodologies for the synthesis and evaluation of a PROTAC using the this compound linker.

Synthesis of a BRD4-Targeting PROTAC

This protocol describes a two-step synthesis. The first step is the SPAAC reaction between an azide-functionalized BRD4 ligand (e.g., JQ1-azide) and this compound. The second step is the conjugation of the resulting intermediate with an E3 ligase ligand containing a free thiol group (e.g., a cysteine-modified pomalidomide (B1683931) derivative).

Protocol 1: SPAAC Reaction of Linker and POI Ligand

-

Dissolve JQ1-azide (1.0 eq) and this compound (1.1 eq) in anhydrous DMSO.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction should be performed in the dark to prevent any light-induced degradation of the DBCO group.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the JQ1-Linker intermediate.

Protocol 2: Conjugation to E3 Ligase Ligand

-

Dissolve the JQ1-Linker intermediate (1.0 eq) and the cysteine-modified pomalidomide derivative (1.2 eq) in anhydrous DMF.

-

Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Lyophilize the pure fractions to obtain the final PROTAC as a solid.

Western Blot for Protein Degradation

This protocol details how to assess the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.

Cell Culture and Treatment:

-

Plate cells (e.g., a relevant cancer cell line expressing BRD4) in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

SDS-PAGE and Western Blotting:

-

Normalize the protein lysates to the same concentration and prepare them for SDS-PAGE by adding loading buffer and boiling.

-

Load equal amounts of protein per lane and run the SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mechanism of Action Visualization

The following diagram illustrates the catalytic mechanism by which a PROTAC induces the degradation of a target protein.

Conclusion

This compound is a highly valuable tool in the PROTAC developer's arsenal. Its heterobifunctional nature, combined with the efficiency of copper-free click chemistry, enables a modular and robust approach to the synthesis of novel protein degraders. The inclusion of a hydrophilic PEG spacer addresses common solubility and pharmacokinetic challenges in PROTAC design. By understanding the principles and protocols outlined in this guide, researchers can effectively leverage this linker to accelerate the development of next-generation targeted protein degradation therapies.

References

The Functional Core of Bioconjugation: An In-depth Technical Guide to the PEG Spacer in Bromoacetyl-PEG3-DBCO

Abstract: Heterobifunctional crosslinkers are indispensable tools in modern drug development, diagnostics, and proteomics, enabling the precise assembly of complex molecular architectures. Among these, Bromoacetyl-PEG3-DBCO has emerged as a versatile reagent for covalently linking sulfhydryl-containing biomolecules to azide-modified partners. While the terminal reactive groups—Bromoacetyl and Dibenzocyclooctyne (DBCO)—define its conjugation chemistry, the central Polyethylene Glycol (PEG) spacer is critical to the success of the resulting conjugate. This technical guide provides a detailed examination of the multifaceted functions of the PEG3 spacer, summarizing key quantitative data, outlining experimental protocols, and visualizing the logical and workflow-related concepts that underpin its utility.

Molecular Architecture of this compound

This compound is a heterobifunctional linker designed with three distinct functional components.[1][2] This tripartite structure allows for a specific, sequential, or one-pot two-step conjugation strategy, bridging two different molecular entities with high efficiency.

-

Bromoacetyl Group: This electrophilic moiety serves as the sulfhydryl-reactive handle. It readily forms a stable thioether bond with the thiol group of a cysteine residue, a reaction that is highly efficient and chemoselective, particularly at a controlled pH.[3][4] The reaction proceeds via an SN2 mechanism, where the nucleophilic thiolate anion attacks the carbon atom bearing the bromine.[3]

-

Dibenzocyclooctyne (DBCO) Group: As a strained alkyne, the DBCO group is the reactive partner for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of copper-free click chemistry.[5][6] This reaction is exceptionally bioorthogonal, meaning it proceeds with high specificity and efficiency within complex biological environments without interfering with native cellular processes.[6][7] The DBCO moiety reacts with an azide-functionalized molecule to form a stable triazole linkage.[5]

-

PEG3 Spacer: The core of this linker is a short, hydrophilic chain consisting of three repeating ethylene (B1197577) glycol units.[1] This spacer is not merely a passive connector; it imparts crucial physicochemical properties to the linker and the final bioconjugate that are essential for functionality in biological systems.[8][9]

References

- 1. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 2. This compound - Creative Biolabs [creative-biolabs.com]

- 3. benchchem.com [benchchem.com]

- 4. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. help.lumiprobe.com [help.lumiprobe.com]

- 8. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 9. chempep.com [chempep.com]

The Bromoacetyl Group: An In-depth Technical Guide to its Electrophilicity and Application in Covalent Targeting

For Researchers, Scientists, and Drug Development Professionals

The bromoacetyl group is a cornerstone electrophilic moiety in the fields of chemical biology and drug development. Its inherent reactivity towards nucleophilic amino acid residues makes it an invaluable tool for the synthesis of covalent inhibitors, affinity labels, and bioconjugates. This technical guide provides a comprehensive analysis of the electrophilicity of the bromoacetyl group, its reactivity with key biological nucleophiles, detailed experimental protocols for its use, and its application in the targeted modulation of signaling pathways.

The Chemical Basis of Bromoacetyl Electrophilicity

The reactivity of the bromoacetyl group is rooted in its electronic structure. The presence of two powerful electron-withdrawing groups attached to the α-carbon—the bromine atom and the carbonyl group—synergistically enhances its electrophilicity. The bromine atom exerts a strong inductive effect, pulling electron density away from the α-carbon. Simultaneously, the carbonyl group further delocalizes electron density through resonance. This electronic arrangement results in a significant partial positive charge on the α-carbon, making it highly susceptible to nucleophilic attack.[1]

The reaction with a nucleophile, such as the thiolate anion of a cysteine residue, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This reaction results in the formation of a stable thioether bond and the displacement of the bromide ion.[1]

Reactivity with Biological Nucleophiles

In a biological milieu, the primary targets for the bromoacetyl group are the nucleophilic side chains of cysteine, histidine, and lysine (B10760008) residues. The selectivity and rate of these reactions are highly dependent on the intrinsic nucleophilicity of the amino acid and the reaction pH.[1]

Cysteine: The thiol group of cysteine is a potent nucleophile, particularly in its deprotonated thiolate form. The pKa of the cysteine thiol group in proteins typically ranges from 8 to 9. At physiological pH (~7.4), a significant fraction of cysteine residues exists as the highly reactive thiolate anion, making it the most common target for bromoacetylation.[1]

Histidine: The imidazole (B134444) side chain of histidine can also be alkylated by the bromoacetyl group. The reactivity is contingent on the pH, as the nucleophilicity of the imidazole nitrogen is governed by its protonation state (pKa ~6.0-7.0).[1][2]

Lysine: The ε-amino group of lysine is another potential nucleophilic target. However, with a pKa of ~10.5, it is predominantly protonated and thus non-nucleophilic at physiological pH. Reaction with lysine generally requires more basic conditions to favor the deprotonated amine.[1]

The differential reactivity of these residues, largely dictated by pH, allows for a degree of selectivity in targeting specific amino acids within a protein.

Quantitative Analysis of Reactivity

The electrophilicity of the bromoacetyl group can be quantitatively described by the second-order rate constant (k₂) of its reaction with various nucleophiles. These constants provide a direct measure of reaction speed and are crucial for designing targeted covalent inhibitors and probes.

| Nucleophile (Amino Acid) | pH | Relative Reactivity | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ | Notes |

| Cysteine (thiol) | 6.5 | Significantly higher than maleimide (B117702) (2-3 orders of magnitude) | - | The thiolate anion is the primary reactive species.[1] |

| Cysteine (thiol) | 7.4 | High | ~300 | Rate is dependent on the specific cysteine's pKa. |

| Cysteine (thiol) | 9.0 | Very High | - | Increased concentration of the highly reactive thiolate anion.[1] |

| Histidine (imidazole) | 7.4 | Moderate | - | Reactivity increases as the pH approaches and surpasses the pKa of the imidazole ring.[1] |

| Lysine (ε-amino) | 7.4 | Low | - | Low reactivity due to the high pKa of the amino group.[1] |

| Lysine (ε-amino) | >9.0 | Moderate to High | - | Reactivity significantly increases upon deprotonation of the amino group.[1] |

Note: Specific k₂ values can vary depending on the model compound and reaction conditions. The value for cysteine at pH 7.4 is an approximation based on fast-reacting chlorooximes for comparative purposes.

Experimental Protocols

Synthesis of N-Bromoacetyl-Modified Peptides

This protocol outlines the manual synthesis of a peptide with an N-terminal bromoacetyl group.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

Piperidine (B6355638) solution (20% in DMF)

-

Bromoacetic acid

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Diethyl ether

Procedure:

-

Peptide Synthesis: Synthesize the desired peptide sequence on Rink Amide resin using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.

-

Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc protecting group by treating the resin with 20% piperidine in DMF.

-

Bromoacetylation:

-

Prepare a solution of bromoacetic acid (5 equivalents relative to resin loading) and DIC (5 equivalents) in DMF.

-

Add the activation solution to the resin and shake for 2 hours at room temperature.

-

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the bromoacetylated peptide by mass spectrometry and HPLC analysis.

Kinetic Analysis of Bromoacetyl-Thiol Reaction by Stopped-Flow Spectroscopy

This protocol is for determining the second-order rate constant of a fast reaction between a bromoacetyl compound and a thiol.

Materials:

-

Bromoacetyl-containing compound

-

Thiol-containing molecule (e.g., N-acetyl-L-cysteine)

-

Reaction buffer (e.g., 0.1 M sodium phosphate (B84403) buffer at the desired pH)

-

Stopped-flow spectrophotometer or spectrofluorometer

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of the bromoacetyl compound in a suitable organic solvent (e.g., DMSO) and dilute it into the reaction buffer.

-

Prepare a series of concentrations of the thiol compound in the reaction buffer.

-

-

Instrument Setup:

-

Equilibrate the stopped-flow instrument to the desired temperature.

-

Load the bromoacetyl compound solution into one syringe and a thiol solution into the other.

-

Set the spectrophotometer to a wavelength where a change in absorbance is expected upon reaction, or configure the spectrofluorometer for fluorescence measurements if using a fluorescent probe.

-

-

Data Acquisition:

-

Initiate rapid mixing of the two solutions. The instrument will record the change in absorbance or fluorescence over time.

-

Repeat the experiment for each concentration of the thiol compound.

-

-

Data Analysis:

-

Fit the kinetic traces to a single-exponential equation to obtain the pseudo-first-order rate constant (kobs) for each thiol concentration.

-

Plot kobs versus the concentration of the thiol.

-

The slope of the resulting linear plot is the second-order rate constant (k₂).

-

Covalent Labeling of a Protein with a Bromoacetyl Probe

This protocol describes the general procedure for labeling a protein with a bromoacetyl-containing probe.

Materials:

-

Purified protein with an accessible cysteine residue

-

Bromoacetyl-containing probe (e.g., fluorescent dye, biotin)

-

Reaction buffer (e.g., 50 mM phosphate buffer, pH 7.5)

-

Quenching reagent (e.g., 2-mercaptoethanol (B42355) or DTT)

-

Desalting column

Procedure:

-

Protein Preparation: If necessary, reduce any disulfide bonds in the protein using a reducing agent like DTT, followed by removal of the reducing agent using a desalting column.

-

Probe Preparation: Dissolve the bromoacetyl probe in a minimal amount of an organic solvent like DMSO to prepare a concentrated stock solution.

-

Labeling Reaction:

-

Add a 5- to 10-fold molar excess of the probe stock solution to the protein solution in the reaction buffer.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light if the probe is light-sensitive.

-

-

Quenching: Add a quenching reagent in excess to consume any unreacted probe.

-

Purification: Remove the unreacted probe and quenching reagent from the labeled protein using a desalting column.

-

Characterization: Determine the degree of labeling using UV-Vis spectroscopy (if the probe has a chromophore) and confirm covalent modification by mass spectrometry.

Visualization of Concepts and Workflows

General Mechanism of Bromoacetylation

Caption: SN2 mechanism of bromoacetylation of a thiol.

Targeting the EGFR Signaling Pathway with a Covalent Inhibitor

Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is often dysregulated in cancer. Covalent inhibitors targeting a cysteine residue in the ATP-binding site of EGFR can effectively block its activity.

Caption: Inhibition of the EGFR signaling pathway.

Experimental Workflow for Target Identification of a Bromoacetyl Probe

This workflow outlines the steps to identify the protein targets of a bromoacetyl-based chemical probe using mass spectrometry-based proteomics.

Caption: Workflow for identifying protein targets.

Conclusion

The bromoacetyl group remains a powerful and versatile electrophile for the covalent modification of proteins. Its well-defined reactivity, particularly its preference for cysteine residues under physiological conditions, has cemented its role in the development of targeted therapies and chemical probes. A thorough understanding of its electrophilicity, reaction kinetics, and the appropriate experimental protocols is paramount for its successful application in research and drug discovery. The continued development of novel bromoacetyl-containing molecules promises to further expand our ability to probe and modulate biological systems with high precision.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with Bromoacetyl-PEG3-DBCO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a cornerstone of modern biological research and therapeutic development. The ability to attach probes, drugs, or other molecules to a specific location on a protein enables a wide range of applications, from elucidating protein function to creating targeted therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] Bromoacetyl-PEG3-DBCO is a heterobifunctional linker designed for two-step, site-specific protein labeling.[3][4][5]

This linker possesses two key reactive moieties:

-

Bromoacetyl Group: This electrophilic group selectively reacts with nucleophilic side chains of amino acids, particularly the thiol group of cysteine residues, to form a stable thioether bond.[6][7] The reaction is highly efficient and can be directed to a specific cysteine residue, which can be introduced at a desired location via site-directed mutagenesis.

-

Dibenzocyclooctyne (DBCO) Group: This strained alkyne is a key component for copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[4][8] The DBCO group reacts with high specificity and efficiency with azide-containing molecules to form a stable triazole linkage.[9] This bioorthogonal reaction proceeds readily in aqueous buffers and at physiological pH without the need for a cytotoxic copper catalyst.[4]

The polyethylene (B3416737) glycol (PEG3) spacer enhances the solubility of the linker and the resulting conjugate, reduces steric hindrance, and minimizes aggregation.[4][8]

This document provides detailed protocols for the use of this compound in a two-step protein labeling strategy.

Data Presentation

Table 1: Recommended Reaction Conditions for Bromoacetylation of Cysteine Residues

| Parameter | Recommended Range | Notes |

| pH | 7.0 - 8.5 | Reaction rate increases with pH as the more nucleophilic thiolate anion is favored.[6] However, higher pH can also increase reactivity with other nucleophilic residues like lysine. |

| Temperature | 4 - 25°C | Lower temperatures can be used to slow down the reaction and potentially improve selectivity. |

| Molar Ratio (Linker:Protein) | 5 - 20 fold excess | The optimal ratio should be determined empirically for each specific protein. |

| Reaction Time | 1 - 4 hours | Reaction progress can be monitored by LC-MS. |

| Buffer | Phosphate or Bicarbonate buffer | Avoid buffers containing nucleophiles that can react with the bromoacetyl group. |

Table 2: Recommended Reaction Conditions for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

| Parameter | Recommended Range | Notes |

| pH | 7.0 - 8.0 | SPAAC is generally insensitive to pH within this range. |

| Temperature | 4 - 37°C | Higher temperatures can increase the reaction rate, but protein stability should be considered.[8] |

| Molar Ratio (Azide-Molecule:DBCO-Protein) | 1.5 - 10 fold excess | A slight to moderate excess of the azide-containing molecule is recommended to ensure complete labeling of the DBCO-modified protein.[2] |

| Reaction Time | 1 - 12 hours | Reaction times can vary depending on the specific reactants and their concentrations.[2] |

| Buffer | Phosphate Buffered Saline (PBS) or similar non-nucleophilic buffers |

Experimental Protocols

Protocol 1: Labeling of a Cysteine-Containing Protein with this compound

This protocol describes the first step of the labeling process, where the bromoacetyl group of the linker reacts with a cysteine residue on the target protein.

Materials:

-

Cysteine-containing protein of interest

-

This compound

-

Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Reducing agent (e.g., TCEP or DTT) - Optional, for reducing disulfide bonds

-

Quenching Reagent: 1 M N-acetyl-cysteine or L-cysteine

-

Purification column (e.g., size-exclusion chromatography or dialysis cassette)

Procedure:

-

Protein Preparation:

-

If the target cysteine is involved in a disulfide bond, pre-treat the protein with a 5-10 fold molar excess of a reducing agent like TCEP for 30 minutes at room temperature.

-

Buffer exchange the protein into the Reaction Buffer to remove any reducing agents and ensure the correct pH. The protein concentration should ideally be in the range of 1-10 mg/mL.

-

-

Linker Preparation:

-

Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

-

-

Bromoacetylation Reaction:

-

Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid protein denaturation.

-

Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight).

-

-

Quenching the Reaction:

-

Add a quenching reagent, such as N-acetyl-cysteine, to a final concentration of 10-20 mM to react with any excess this compound.

-

Incubate for 30 minutes at room temperature.

-